(R)-2-Methylpiperidine-2-carboxamide
Description
(R)-2-Methylpiperidine-2-carboxamide is a chiral piperidine derivative with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol . Its CAS registry number is 1461869-30-6, and it is identified by the MDL number MFCD24497246 . The compound features a piperidine ring substituted with a methyl group and a carboxamide moiety at the 2-position, with the (R)-enantiomer configuration.
Properties
CAS No. |
132259-55-3 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(2R)-2-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10)/t7-/m1/s1 |
InChI Key |
UJJZRIQSYSSYFS-SSDOTTSWSA-N |
SMILES |
CC1(CCCCN1)C(=O)N |
Isomeric SMILES |
C[C@@]1(CCCCN1)C(=O)N |
Canonical SMILES |
CC1(CCCCN1)C(=O)N |
Synonyms |
2-Piperidinecarboxamide,2-methyl-,(R)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Nitrile Hydrolysis Followed by Chiral Resolution
A widely reported route involves the hydrolysis of 2-cyanopiperidine derivatives to form the corresponding carboxamide, followed by resolution of racemic mixtures. For example, 4-methyl-2-cyanopiperidine undergoes hydrochloric acid-mediated hydrolysis to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride , which is esterified and resolved using L-tartaric acid. Adapting this approach for (R)-2-methylpiperidine-2-carboxamide:
-
Hydrolysis : 2-Cyanopiperidine is refluxed with 6N HCl to form 2-piperidinecarboxylic acid hydrochloride.
-
Esterification : Thionyl chloride and ethanol convert the acid to ethyl 2-piperidinecarboxylate.
-
Isomer Separation : Cis/trans isomers are separated via pulping with methyl tert-butyl ether/ethanol.
-
Resolution : L-Tartaric acid resolves the trans-isomer, yielding the (R)-enantiomer with >98% ee.
Advantages :
-
Low-cost reagents (ethanol, HCl, L-tartaric acid).
Limitations :
-
Requires multiple crystallization steps to achieve high ee.
Organometallic Cyclization Approaches
Palladium-Catalyzed [3+3] Cycloaddition
Bambal and Kemmitt’s Pd-trimethylenemethane (TMM) cycloaddition provides a stereocontrolled route to 5-methylene piperidines. For 2-methylpiperidine-2-carboxamide:
-
Aziridine Synthesis : Chiral aziridines (e.g., 27 ) are prepared from amino acids.
-
Cycloaddition : Pd-TMM complex 29 reacts with aziridines to form 5-methylene piperidines.
-
Functionalization : Hydrogenation and carboxamide introduction complete the synthesis.
Key Data :
| Step | Yield (%) | ee (%) |
|---|---|---|
| Aziridine preparation | 85 | 99 |
| Cycloaddition | 92 | 98 |
Advantages :
Enzymatic Kinetic Resolution
Amidase-Mediated Dynamic Resolution
Whole-cell biocatalysis using Klebsiella terrigena achieves kinetic resolution of racemic piperidine-2-carboxamide:
-
Racemic Synthesis : 2-Cyanopyridine is hydrogenated to piperidine-2-carboxamide.
-
Biocatalysis : K. terrigena selectively hydrolyzes the (S)-enantiomer, leaving (R)-carboxamide.
-
Isolation : (R)-enantiomer is purified via recrystallization (99.2% ee).
Conditions :
Advantages :
-
Avoids harsh chemical conditions.
-
Sustainable for industrial applications.
Asymmetric Catalytic Hydrogenation
Transfer Hydrogenation with Chiral Catalysts
A method adapted from US8697876B2 uses formaldehyde and palladium for asymmetric methylation:
-
Piperidine-4-carboxylic Acid Methylation : Transfer hydrogenation with formaldehyde yields 1-methylpiperidine-4-carboxylic acid.
-
Chiral Induction : (R)-BINAP-Pd complexes direct stereochemistry during hydrogenation.
-
Carboxamide Formation : Coupling with ammonium chloride yields the target compound.
Optimized Parameters :
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|---|
| Hydrolysis/Resolution | 4 | 65 | 98 | High | Low |
| Pd Cycloaddition | 3 | 75 | 98 | Moderate | High |
| Enzymatic Resolution | 2 | 82 | 99.2 | High | Low |
| Asymmetric Hydrogenation | 3 | 70 | 94 | Moderate | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
(R)-2-Methylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and various substituted piperidine derivatives.
Scientific Research Applications
(R)-2-Methylpiperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (R)-2-Methylpiperidine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (R)-2-Methylpiperidine-2-carboxamide, enabling comparative analysis of their properties and applications.
Structural Analogs
(a) (R)-Piperidine-2-carboxylic acid (CAS 1723-00-8)
- Molecular Formula: C₆H₁₁NO₂
- Molecular Weight : 129.16 g/mol
- Key Differences: Lacks the 2-methyl substitution and features a carboxylic acid group instead of a carboxamide. Piperidine-2-carboxylic acid derivatives are often used in peptide synthesis and as chiral building blocks .
(b) DL-Pipecolinic acid (CAS 4043-87-2)
- Molecular Formula: C₆H₁₁NO₂
- Molecular Weight : 129.16 g/mol
- Key Differences : A racemic mixture of piperidine-2-carboxylic acid. The absence of stereochemical purity distinguishes it from the enantiomerically pure this compound, which may affect its utility in asymmetric synthesis .
Pharmaceutical-Related Compounds
(R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide (CAS 98717-16-9)
- Molecular Formula : C₁₇H₂₆N₂O
- Molecular Weight : 274.4 g/mol
- Key Differences : Incorporates a bulky N-(2,6-dimethylphenyl) group and a propyl chain, significantly increasing molecular weight and lipophilicity. This compound is identified as Ropivacaine Impurity G , a byproduct of the local anesthetic ropivacaine. Its structural complexity suggests divergent pharmacological behavior compared to the simpler this compound .
Tabulated Comparison of Key Parameters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 1461869-30-6 | C₇H₁₄N₂O | 142.20 | Chiral carboxamide, 2-methyl substitution |
| (R)-Piperidine-2-carboxylic acid | 1723-00-8 | C₆H₁₁NO₂ | 129.16 | Carboxylic acid group, lacks methyl substitution |
| DL-Pipecolinic acid | 4043-87-2 | C₆H₁₁NO₂ | 129.16 | Racemic mixture, no carboxamide moiety |
| (R)-N-(2,6-Dimethylphenyl)-1-propyl... | 98717-16-9 | C₁₇H₂₆N₂O | 274.40 | Bulky aryl and alkyl substituents, pharmaceutical impurity |
Notes
- Structural comparisons emphasize substituent effects on molecular weight and functionality, critical for drug design and synthesis.
- The absence of enantiomeric data for DL-Pipecolinic acid and (R)-Piperidine-2-carboxylic acid in the evidence restricts direct stereochemical comparisons .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-2-Methylpiperidine-2-carboxamide, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves stereoselective methods such as asymmetric catalysis or chiral resolution. For example, chiral auxiliary-assisted amidation or enzymatic resolution can achieve high enantiomeric excess (ee). Chiral HPLC with columns like Chiralpak® AD-H or OD-H is recommended for purity verification, using mobile phases of hexane/isopropanol with 0.1% diethylamine . Intermediate characterization via H/C NMR and polarimetry ensures stereochemical integrity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (500 MHz, CDCl) can confirm the piperidine ring conformation and carboxamide group via coupling constants (e.g., axial-equatorial protons at δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H] at m/z 170.1423).
- IR : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) validate functional groups.
Cross-referencing with published spectra of analogous piperidine derivatives enhances reliability .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, solvent)?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and room temperature in inert atmospheres. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Polar aprotic solvents (e.g., DMSO) may enhance solubility but risk racemization; use deuterated solvents for NMR stability tracking .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to aggregate data from peer-reviewed databases (e.g., PubMed, SciFinder) while excluding non-validated sources.
- Meta-Analysis : Use statistical tools (e.g., RevMan) to assess heterogeneity in IC values across studies.
- Experimental Replication : Reproduce assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables.
Contradictions often arise from assay variability (e.g., cell line differences) or impurities; multi-lab validation is critical .
Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., GABA receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (PDB: 6HUO for GABA).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC data from patch-clamp assays .
Q. What are the ethical and methodological considerations for handling this compound in in vivo studies?
- Methodological Answer :
- Ethical Compliance : Follow institutional animal care protocols (IACUC) for dosing (e.g., LD determination via OECD 423 guidelines).
- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw data in repositories like Zenodo.
- Risk Mitigation : Use PPE (gloves, fume hoods) during synthesis; monitor for neurotoxicity via rotarod tests in rodents .
Q. How to design a study investigating the compound’s metabolic pathways in hepatic microsomes?
- Methodological Answer :
- Incubation Setup : Use human liver microsomes (HLM) with NADPH regeneration systems. Quench reactions at 0, 15, 30, 60 mins with acetonitrile.
- LC-MS/MS Analysis : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid) to detect phase I/II metabolites.
- Kinetic Modeling : Calculate and using Michaelis-Menten equations in GraphPad Prism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
